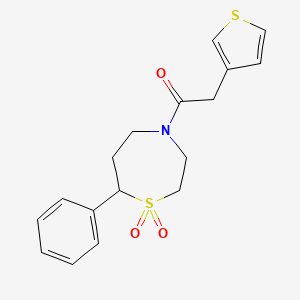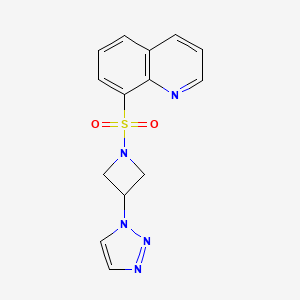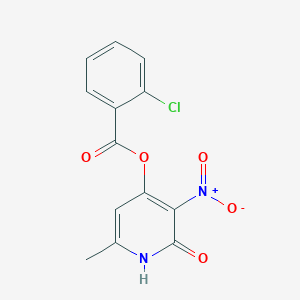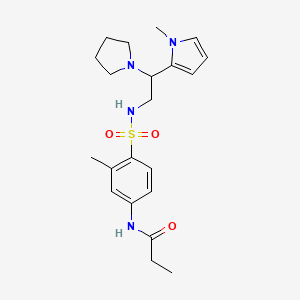![molecular formula C19H37N5O5 B2754833 N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide CAS No. 689284-12-6](/img/structure/B2754833.png)
N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide
描述
N-[(2R)-2-[2-(羟氨基)-2-氧代乙基]-4-甲基-1-氧代戊基]-3-甲基-L-缬氨酰-N-(2-氨基乙基)-L-丙氨酰胺是一种合成化合物,以其对某些酶的抑制特性而闻名。它特别以其作为基质金属蛋白酶和ADAM-17(TACE)抑制剂的作用而闻名,这些酶参与各种生理和病理过程。
作用机制
该化合物通过与基质金属蛋白酶和ADAM-17的活性位点结合发挥其作用,从而抑制其酶活性。这种抑制阻止了特定底物的切割,导致细胞过程发生改变。分子靶点包括这些酶的催化结构域,所涉及的途径与细胞信号传导、炎症和组织重塑有关。
生化分析
Biochemical Properties
TAPI-2 interacts with various enzymes and proteins. It is known to bind to hmeprin, a type of metalloproteinase, with inhibition constants IC50 20±10 μM for hmeprin β subunit and 1.5±0.27 nM for hmeprin α subunit . Generally, hmeprin α is inhibited more strongly than the β subunit .
Cellular Effects
TAPI-2 has significant effects on various types of cells and cellular processes. For instance, it has been found to significantly decrease the protein levels of NICD and its downstream target HES-1 in both HCP-1 and HT29 cells . Moreover, treating cells with TAPI-2 significantly decreases the CSC phenotype by -50% in both CRC cell lines .
Molecular Mechanism
TAPI-2 exerts its effects at the molecular level through various mechanisms. It is a broad-spectrum inhibitor of MMP, TACE, and ADAM, with an IC50 of 20 μM for MMP . TAPI-2 blocks the entry of infectious SARS-CoV .
准备方法
N-[(2R)-2-[2-(羟氨基)-2-氧代乙基]-4-甲基-1-氧代戊基]-3-甲基-L-缬氨酰-N-(2-氨基乙基)-L-丙氨酰胺的合成涉及多个步骤。反应条件通常需要精确控制温度、pH值和使用特定的催化剂以确保所需的立体化学和纯度。
化学反应分析
科学研究应用
N-[(2R)-2-[2-(羟氨基)-2-氧代乙基]-4-甲基-1-氧代戊基]-3-甲基-L-缬氨酰-N-(2-氨基乙基)-L-丙氨酰胺具有多种科学研究应用:
化学: 用作研究酶抑制和反应机制的模型化合物。
生物学: 研究其在调节生物系统中酶活性方面的作用。
医学: 探索其在基质金属蛋白酶和ADAM-17参与的疾病(如癌症和炎症性疾病)中的潜在治疗应用。
工业: 用于开发用于各种工业过程的酶抑制剂。
相似化合物的比较
属性
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQCBIEAHJAMZ-GZBFAFLISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689284-12-6 | |
| Record name | TAPI-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689284126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary target of TAPI-2 and how does it exert its inhibitory effect?
A1: TAPI-2 primarily targets ADAM17, a membrane-bound metalloprotease. It acts as a competitive inhibitor by binding to the zinc ion within the catalytic domain of ADAM17, effectively blocking its proteolytic activity. [, , , ]
Q2: How does TAPI-2 affect the shedding of membrane-bound proteins?
A2: By inhibiting ADAM17, TAPI-2 prevents the shedding of various membrane-bound proteins including TNF-α, EGFR ligands (like HB-EGF, amphiregulin), L-selectin, and TNFR1. [, , , , , , , , , , ]
Q3: Can you provide specific examples of how TAPI-2 influences cellular processes by inhibiting ADAM17?
A3: Certainly. Here are a few examples:
- Inhibition of TNF-α release: TAPI-2 reduces inflammation by blocking the release of TNF-α from the cell surface. This has been observed in models of inflammatory bowel disease, rheumatoid arthritis, and lung adenocarcinoma. [, , , ]
- Modulation of EGFR signaling: By inhibiting the shedding of EGFR ligands, TAPI-2 can influence EGFR signaling pathways involved in cell proliferation, migration, and invasion. This has implications for cancer research, as aberrant EGFR signaling is often associated with tumor progression. [, , , , , ]
- Regulation of L-selectin shedding: TAPI-2 can block the activation-induced shedding of L-selectin from leukocytes, which could impact leukocyte trafficking and immune responses. [, ]
Q4: What is the molecular formula and weight of TAPI-2?
A4: The molecular formula of TAPI-2 is C22H41N5O5. Its molecular weight is 455.6 g/mol.
Q5: Is there information available about the stability of TAPI-2 under various conditions?
A5: While specific data on TAPI-2's stability under various conditions is limited in the provided literature, it's important to note that hydroxamate-based inhibitors are generally known to be susceptible to hydrolysis, particularly in acidic environments. [] Proper storage and handling are crucial to maintain its stability.
Q6: Is TAPI-2 known to directly participate in any catalytic reactions?
A6: No, TAPI-2 is not a catalyst. Its primary function is to inhibit the catalytic activity of ADAM metalloproteases. [, , , ]
Q7: Has computational chemistry been used to study TAPI-2?
A7: While the provided research does not go into detail about computational studies on TAPI-2 itself, it highlights the use of molecular modeling and docking studies in understanding the interactions between metalloproteinases and their inhibitors, which is relevant to TAPI-2's mechanism of action. [, ]
Q8: How does the structure of TAPI-2 contribute to its inhibitory activity?
A8: The hydroxamate group (-CONHOH) in TAPI-2 is essential for its inhibitory activity. This group chelates the zinc ion in the active site of ADAM metalloproteases, effectively blocking their function. Modifications to this group or the surrounding structure can significantly affect potency and selectivity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N'-[2,2-DICHLORO-1-(DIPHENYLPHOSPHOROSO)ETHENYL]-N,N-DIETHYLBENZENECARBOXIMIDAMIDE](/img/structure/B2754750.png)

![N-cyclohexyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2754754.png)
![N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2754755.png)
![N-[(thiophen-2-yl)methyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide](/img/structure/B2754757.png)
![8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2754759.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2754761.png)
![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2754762.png)

![N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2754764.png)
![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)


